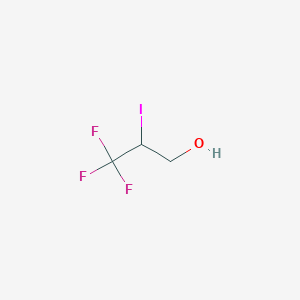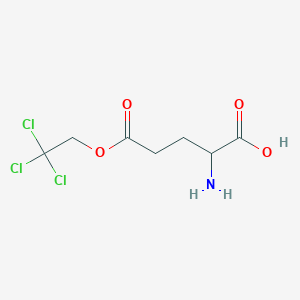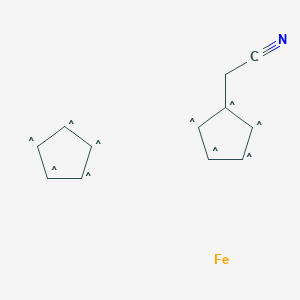
2-MeSAMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate, commonly known as 2-Methylthio-AMP, is an adenosine-based compound. It is a selective and direct antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound is primarily used in scientific research to study platelet function and the mechanisms of platelet aggregation inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthioadenosine 5′-monophosphate involves the methylation of adenosine at the 2-position, followed by phosphorylation at the 5′-position. The reaction conditions typically include the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2-Methylthioadenosine 5′-monophosphate triethylammonium salt hydrate involves large-scale chemical synthesis using similar methods as described above. The compound is then purified to achieve a high level of purity (≥98%) and is often stored in a desiccated form at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthioadenosine 5′-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The methylthio group at the 2-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 2-position .
Applications De Recherche Scientifique
2-Methylthioadenosine 5′-monophosphate is widely used in scientific research due to its role as a P2Y12 antagonist. Some of its applications include:
Chemistry: Used to study the mechanisms of nucleotide analogs and their interactions with various receptors.
Biology: Employed in research on platelet function and aggregation, as well as in studies of cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in preventing thrombosis and other platelet-related disorders.
Industry: Utilized in the development of new antiplatelet drugs and other pharmaceutical applications .
Mécanisme D'action
2-Methylthioadenosine 5′-monophosphate exerts its effects by antagonizing the P2Y12 receptor, which is involved in ADP-dependent platelet aggregation. By inhibiting this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of thrombosis. The molecular targets include the P2Y12 receptor and associated signaling pathways involving G-proteins and intracellular second messengers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Methylthioadenosine 5′-monophosphate include:
Cangrelor: Another P2Y12 antagonist used in clinical settings.
Clopidogrel: A widely used antiplatelet drug that also targets the P2Y12 receptor.
Ticagrelor: A reversible P2Y12 antagonist with a different chemical structure but similar mechanism of action.
Uniqueness
2-Methylthioadenosine 5′-monophosphate is unique due to its specific methylthio modification at the 2-position, which enhances its selectivity and potency as a P2Y12 antagonist. This modification also provides distinct pharmacokinetic and pharmacodynamic properties compared to other P2Y12 antagonists .
Propriétés
Formule moléculaire |
C17H33N6O8PS |
|---|---|
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine;hydrate |
InChI |
InChI=1S/C11H16N5O7PS.C6H15N.H2O/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;1-4-7(5-2)6-3;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3;1H2/t4-,6-,7-,10-;;/m1../s1 |
Clé InChI |
YQMUWWZKFZERBT-IDIVVRGQSA-N |
SMILES isomérique |
CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O |
SMILES canonique |
CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)










